molecular formula C9H15N3 B12278861 3-(hydrazinylmethyl)-N,N-dimethylaniline

3-(hydrazinylmethyl)-N,N-dimethylaniline

Cat. No.: B12278861
M. Wt: 165.24 g/mol
InChI Key: HNFSCERWFFDIPV-UHFFFAOYSA-N
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Description

3-(hydrazinylmethyl)-N,N-dimethylaniline is an organic compound that features a hydrazinylmethyl group attached to an N,N-dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydrazinylmethyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with formaldehyde and hydrazine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrazinylmethyl group. The general reaction scheme is as follows:

    Step 1: N,N-dimethylaniline is reacted with formaldehyde in the presence of an acid catalyst to form an intermediate.

    Step 2: The intermediate is then reacted with hydrazine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(hydrazinylmethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(hydrazinylmethyl)-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with hydrazine functional groups.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(hydrazinylmethyl)-N,N-dimethylaniline involves its interaction with molecular targets through its hydrazinyl group. This group can form covalent bonds with various substrates, leading to the formation of stable complexes. The pathways involved include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: The compound can inhibit or activate specific biochemical pathways depending on its interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)-N,N-dimethylaniline
  • 3-(methylhydrazinyl)-N,N-dimethylaniline
  • 3-(hydroxymethyl)-N,N-dimethylaniline

Uniqueness

3-(hydrazinylmethyl)-N,N-dimethylaniline is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(hydrazinylmethyl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12(2)9-5-3-4-8(6-9)7-11-10/h3-6,11H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFSCERWFFDIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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